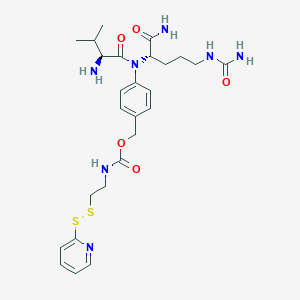
PDP-C1-Ph-Val-Cit
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PDP-C1-Ph-Val-Cit is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). These linkers play a crucial role in the targeted delivery of drugs to specific cells, particularly in cancer therapy. The compound is designed to be stable in the bloodstream but cleavable within the target cell, ensuring the drug is released precisely where it is needed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PDP-C1-Ph-Val-Cit involves multiple steps, including the formation of peptide bonds and the incorporation of a cleavable linker. The general synthetic route includes:
Formation of the peptide backbone: This involves the coupling of amino acids such as valine and citrulline using standard peptide synthesis techniques.
Incorporation of the cleavable linker: The linker is introduced through a reaction with a suitable functional group on the peptide backbone. This step often involves the use of protecting groups to ensure selective reactions.
Final deprotection and purification: The protecting groups are removed, and the final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and large-scale purification systems. The reaction conditions are carefully controlled to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
PDP-C1-Ph-Val-Cit undergoes several types of chemical reactions, including:
Cleavage reactions: The compound is designed to be cleavable under specific conditions, such as the presence of certain enzymes or changes in pH.
Substitution reactions: The linker can be modified through substitution reactions to introduce different functional groups or to attach various drugs.
Common Reagents and Conditions
Cleavage reactions: Enzymes such as cathepsin B are commonly used to cleave the linker within the target cell.
Substitution reactions: Reagents such as carbodiimides and amines are used to introduce new functional groups.
Major Products Formed
The major products formed from the cleavage of this compound are the active drug and the cleaved linker. The specific products depend on the nature of the attached drug and the conditions under which cleavage occurs .
Scientific Research Applications
PDP-C1-Ph-Val-Cit has a wide range of applications in scientific research, particularly in the development of targeted cancer therapies. Its primary use is in the synthesis of antibody-drug conjugates, which are designed to deliver cytotoxic drugs specifically to cancer cells. This targeted approach minimizes damage to healthy cells and reduces side effects.
In addition to cancer therapy, this compound is used in research related to:
Drug delivery systems: Exploring new ways to deliver drugs to specific cells or tissues.
Bioconjugation techniques: Developing methods to attach drugs or other molecules to antibodies or other targeting agents.
Enzyme studies: Investigating the role of specific enzymes in the cleavage of linkers and the release of drugs
Mechanism of Action
The mechanism of action of PDP-C1-Ph-Val-Cit involves its cleavage within the target cell, leading to the release of the attached drug. The linker is designed to be stable in the bloodstream but cleavable in the presence of specific enzymes, such as cathepsin B, which are often overexpressed in cancer cells. Once cleaved, the active drug is released, exerting its cytotoxic effects on the target cell .
Comparison with Similar Compounds
PDP-C1-Ph-Val-Cit is unique in its design as a cleavable linker for antibody-drug conjugates. Similar compounds include:
Maleimide-based linkers: These linkers are also used in ADCs but have different cleavage mechanisms.
Hydrazone-based linkers: These linkers are cleavable under acidic conditions and are used in different types of ADCs.
Disulfide-based linkers: These linkers are cleavable in the presence of reducing agents and are used in various bioconjugation applications.
Compared to these linkers, this compound offers specific advantages in terms of stability and targeted cleavage, making it a valuable tool in the development of targeted therapies .
Properties
Molecular Formula |
C26H37N7O5S2 |
|---|---|
Molecular Weight |
591.8 g/mol |
IUPAC Name |
[4-[[(2S)-1-amino-5-(carbamoylamino)-1-oxopentan-2-yl]-[(2S)-2-amino-3-methylbutanoyl]amino]phenyl]methyl N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate |
InChI |
InChI=1S/C26H37N7O5S2/c1-17(2)22(27)24(35)33(20(23(28)34)6-5-13-31-25(29)36)19-10-8-18(9-11-19)16-38-26(37)32-14-15-39-40-21-7-3-4-12-30-21/h3-4,7-12,17,20,22H,5-6,13-16,27H2,1-2H3,(H2,28,34)(H,32,37)(H3,29,31,36)/t20-,22-/m0/s1 |
InChI Key |
AAVRIGCTKXERBY-UNMCSNQZSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C1=CC=C(C=C1)COC(=O)NCCSSC2=CC=CC=N2)[C@@H](CCCNC(=O)N)C(=O)N)N |
Canonical SMILES |
CC(C)C(C(=O)N(C1=CC=C(C=C1)COC(=O)NCCSSC2=CC=CC=N2)C(CCCNC(=O)N)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,2R,3R,4R,5R,6S,8R,10R,13R,14R,17S,18R)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10818447.png)


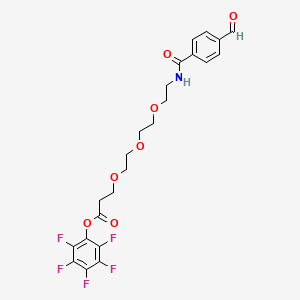

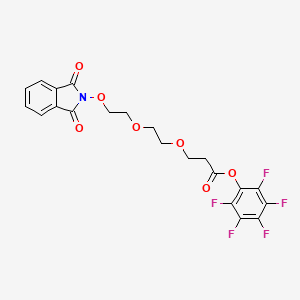
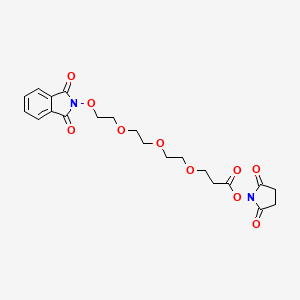

![[(1S,12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] 2-methylbut-2-enoate](/img/structure/B10818470.png)
![5-((1S,3aR,4R,6aR)-4-(3,4-dimethoxyphenyl)hexahydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxole](/img/structure/B10818479.png)
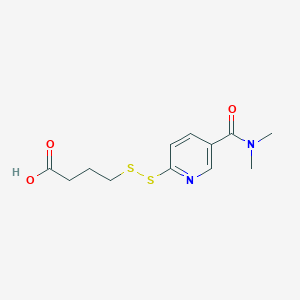

![2-[4-(Dimethylamino)styryl]-1-methylpyridinium](/img/structure/B10818499.png)

